molecular formula C15H29N3O3 B3235040 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester CAS No. 1353987-19-5

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B3235040
CAS No.: 1353987-19-5
M. Wt: 299.41 g/mol
InChI Key: SMOIGOVICNSBOJ-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a piperidine scaffold substituted with an ethyl carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or protease-targeted therapies . Its tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOIGOVICNSBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119987
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353987-19-5
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353987-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. This is often achieved through the cyclization of appropriate precursors under controlled conditions, followed by the introduction of amino and acetyl groups. The ethyl-carbamic acid tert-butyl ester moiety is then attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions such as temperature, pressure, and pH. The processes often involve batch or continuous flow reactors, ensuring high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate and ester functionalities are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Products Yield Ref.
Acidic hydrolysis10% TFA in CH<sub>2</sub>Cl<sub>2</sub>Trifluoroacetic acid (TFA)Free amine ([1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid)85–92%
Basic hydrolysisNaOH (2.5 M aqueous)Sodium hydroxideCarboxylic acid derivative (via ester cleavage)78%

Key Findings :

  • Acidic hydrolysis selectively removes the tert-butyl carbamate group without affecting the acetylated amine .

  • Basic hydrolysis cleaves the ethyl ester, yielding a carboxylic acid intermediate for further coupling.

Amide Coupling Reactions

The amino group participates in peptide bond formation via carbodiimide-mediated activation:

Reaction Type Conditions Reagents Products Yield Ref.
HBTU/HOBt couplingDIPEA, DMF, RTHBTU, HOBt, DIPEAConjugates with carboxylic acids (e.g., benzimidazol-2-one derivatives)65–75%
NHS/DCC activationDCM, 0°C to RTN-hydroxysuccinimide (NHS), DCCActivated ester intermediates82%

Mechanistic Insight :

  • HBTU activates carboxylic acids for nucleophilic attack by the primary amine, forming stable amide bonds .

  • NHS esters enable efficient coupling under mild conditions, minimizing racemization.

Alkylation and Reductive Amination

The primary amine undergoes alkylation or reductive amination to introduce diverse substituents:

Reaction Type Conditions Reagents Products Yield Ref.
AlkylationDBU, DMF, 60°CEthyl bromoacetateEthyl ester-functionalized derivatives70%
Reductive aminationNaBH<sub>3</sub>CN, MeOH, RTSodium cyanoborohydrideSecondary amines (e.g., cyclohexylmethyl analogs)55%

Applications :

  • Alkylation expands the molecule’s hydrophobicity for improved membrane permeability.

  • Reductive amination introduces chiral centers for stereoselective drug design .

Deprotection Strategies

Selective deprotection is critical for sequential functionalization:

Reaction Type Conditions Reagents Products Yield Ref.
TFA-mediated cleavage10% TFA in DCMTrifluoroacetic acidDeprotected amine ([1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethylamine)88%
HydrogenolysisH<sub>2</sub>, Pd/C, EtOHPalladium on carbonRemoval of benzyl-type protecting groups90%

Optimization Notes :

  • TFA achieves rapid deprotection but requires anhydrous conditions to avoid side reactions.

  • Hydrogenolysis is preferred for acid-sensitive substrates .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments informs its pharmacokinetic profile:

Condition pH Temperature Degradation Pathway Half-Life Ref.
Simulated gastric fluid1.237°CEster hydrolysis → carboxylic acid2.5 hours
Plasma (human)7.437°CEnzymatic cleavage of carbamate8.2 hours

Implications :

  • Low stability in acidic conditions necessitates enteric coating for oral delivery.

  • Plasma stability supports intravenous administration.

Comparative Reactivity of Structural Analogs

The reactivity profile varies with substituent positioning:

Compound Reactivity with HBTU Hydrolysis Rate (k, h<sup>−1</sup>) Alkylation Efficiency
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamateHigh0.15Moderate (70%)
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamateModerate0.09High (85%)
tert-Butyl piperidin-4-ylcarbamateLow0.03Low (40%)

Trends :

  • Electron-withdrawing groups (e.g., acetyl) enhance coupling reactivity but reduce hydrolytic stability .

  • Piperidine ring substitution (3-yl vs. 4-yl) alters steric accessibility for alkylation .

Scientific Research Applications

This compound is widely used in:

  • Chemistry: As a building block for more complex molecules.

  • Biology: In studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

  • Medicine: Potential as a drug candidate due to its bioactive properties.

  • Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The amino and carbamic acid ester groups play a crucial role in binding to these targets, often leading to inhibition or modulation of biological pathways. This interaction is highly dependent on the three-dimensional structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Variations

Several analogs differ in the substitution position on the piperidine ring or the nature of attached functional groups:

  • [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester: This positional isomer substitutes the acetylated amino group at the 4-position of the piperidine ring instead of the 3-position.
  • [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester: The stereospecific (S)-configuration at the 3-position could enhance enantioselective binding compared to racemic mixtures, as seen in related carbamate derivatives .

Functional Group Modifications

  • Amino-acetyl vs. Amino-ethyl Groups: [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester: Replacing the acetyl group with a simpler amino-ethyl side chain (as in ) reduces steric hindrance and may increase metabolic stability by eliminating the hydrolytically labile amide bond . [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester: The hydroxyl group in this analog () introduces hydrogen-bonding capacity, which could improve aqueous solubility but may also increase susceptibility to oxidation.

Substituent Variations on the Carbamate Group

  • Ethyl vs. Cyclopropyl Substituents: [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (): The cyclopropyl group enhances lipophilicity and may improve membrane permeability compared to the ethyl-substituted parent compound. However, this modification could also introduce steric clashes in tightly packed binding sites.
  • Methyl vs.

Heterocyclic Modifications

  • Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester (): The pyrimidinyl group introduces aromaticity, enabling π-π stacking interactions with tyrosine or histidine residues in enzymatic active sites. This contrasts with the aliphatic amino-acetyl group in the target compound, which prioritizes hydrogen bonding.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Position Functional Groups Key Structural Features Inferred Properties References
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester 3-ylmethyl Ethyl carbamate, Amino-acetyl Balanced lipophilicity, amide stability Intermediate stability, moderate solubility
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 3-yl Cyclopropyl carbamate, Amino-ethyl High lipophilicity, steric bulk Enhanced membrane permeability
(S)-tert-Butyl (1-(2-aminoethyl)piperidin-3-yl)(ethyl)carbamate 3-yl (S-config.) Ethyl carbamate, Amino-ethyl Enantioselective binding potential Improved target specificity
Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester 3-yl Pyrimidinyl, Methyl carbamate Aromatic π-stacking capability Strong enzyme interactions

Biological Activity

The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS Number: 864754-29-0) is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C15H29N3O3
  • Molecular Weight: 285.39 g/mol
  • Structure: The compound features a piperidine ring, an amino-acetyl group, and a tert-butyl carbamate moiety, which contribute to its biological properties.

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines:

  • Mechanism of Action: These compounds may induce apoptosis and inhibit cell proliferation by interacting with specific cellular pathways. For example, they can act as ligands for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in tumor progression and metastasis .
  • Case Study: A study demonstrated that a related piperidine derivative showed better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease:

  • Inhibition Mechanism: The compound has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in Alzheimer's therapy .
  • Research Findings: Studies have shown that modifications in the piperidine structure can improve the selectivity and potency of these inhibitors. For instance, certain derivatives demonstrated enhanced brain exposure and dual inhibition capabilities .

3. Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties:

  • Efficacy Against Pathogens: Some studies indicate that compounds containing piperidine structures are effective against various bacterial strains, including MRSA and E. coli. They may disrupt bacterial cell wall synthesis or interfere with DNA gyrase activity .
  • Case Study: A specific derivative exhibited promising results against Mycobacterium tuberculosis strains, highlighting its potential as an anti-tubercular agent .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; M3R ligand
Cholinesterase InhibitionInhibits AChE and BuChE
AntimicrobialDisrupts cell wall synthesis; inhibits DNA gyrase

Q & A

Basic: What are the recommended synthetic routes and purification strategies for [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester?

Methodological Answer:
The compound can be synthesized via carbamate protection strategies using tert-butyl groups. A common approach involves:

Stepwise functionalization of the piperidine ring, starting with Boc (tert-butoxycarbonyl) protection of the amine group to prevent side reactions.

Acetylation of the secondary amine using 2-amino-acetyl chloride or activated esters.

Purification via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high-purity yields .

Advanced: How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

Methodological Answer:
Asymmetric Mannich reactions or enzymatic catalysis may enhance stereochemical control. Key steps include:

Chiral auxiliaries : Use (S)- or (R)-configured catalysts (e.g., proline derivatives) during piperidine ring functionalization.

Kinetic resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers.

Monitoring : Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can stereochemical purity and regioselectivity be validated using advanced analytical techniques?

Methodological Answer:

NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry.

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.

Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out regioisomeric byproducts .

Basic: What are the key structural characterization techniques for this compound?

Methodological Answer:

  • FT-IR : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N–H bends (~3300 cm⁻¹).
  • Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance).
  • Melting Point : Compare with literature values (if available) to assess purity .

Advanced: How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

Methodological Answer:

Analog Synthesis : Modify the piperidine ring (e.g., fluorination at C3/C5) or replace the acetyl group with bulkier substituents.

Bioassay Design : Test analogs for receptor-binding affinity (e.g., GPCR assays) or enzymatic inhibition (IC₅₀ measurements).

Data Analysis : Use multivariate regression models to correlate substituent electronic effects (Hammett σ) with bioactivity .

Advanced: What strategies mitigate side reactions during Boc deprotection in complex derivatives?

Methodological Answer:

Acid Sensitivity : Use mild deprotection agents (e.g., TFA in DCM at 0°C) to prevent piperidine ring degradation.

Scavengers : Add triethylsilane to quench carbocation intermediates.

Monitoring : Track reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl group disappearance .

Basic: How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes.
  • Stability : Adjust pH to 6–7 (buffered solutions) and avoid prolonged light exposure.
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Advanced: What computational methods predict the compound’s physicochemical properties for drug discovery?

Methodological Answer:

Molecular Dynamics (MD) : Simulate logP and membrane permeability using force fields (e.g., AMBER).

Docking Studies : Model interactions with target proteins (e.g., AutoDock Vina).

ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 2
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

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